Heptane, 1,1'-thiobis-

Physical chemistry Solvent selection Separation science

1,1'-Thiobis-heptane (CAS 629-65-2), also known as diheptyl sulfide or heptyl sulfide, is a C14 symmetrical dialkyl sulfide with the molecular formula C14H30S and molecular weight 230.453 g/mol. This compound belongs to the class of aliphatic thioethers, characterized by a central sulfur atom bridging two n-heptyl chains.

Molecular Formula C14H30S
Molecular Weight 230.46 g/mol
CAS No. 629-65-2
Cat. No. B1346894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane, 1,1'-thiobis-
CAS629-65-2
Molecular FormulaC14H30S
Molecular Weight230.46 g/mol
Structural Identifiers
SMILESCCCCCCCSCCCCCCC
InChIInChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
InChIKeyLEMIDOZYVQXGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Thiobis-heptane (CAS 629-65-2) Technical Profile and Procurement Baseline


1,1'-Thiobis-heptane (CAS 629-65-2), also known as diheptyl sulfide or heptyl sulfide, is a C14 symmetrical dialkyl sulfide with the molecular formula C14H30S and molecular weight 230.453 g/mol [1]. This compound belongs to the class of aliphatic thioethers, characterized by a central sulfur atom bridging two n-heptyl chains [2]. Under ambient conditions, it exists as a colorless to pale yellow clear liquid with a density of approximately 0.84 g/cm³ at 20°C, a boiling point of 298°C at 760 mmHg, and a melting point of -11°C . The compound exhibits a logP value of approximately 5.66 to 7.09, reflecting substantial hydrophobicity and preferential partitioning into organic phases, and is insoluble in water but readily soluble in common organic solvents [3].

Why Generic Substitution Fails: The 1,1'-Thiobis-heptane Differentiation Problem


Within the homologous series of symmetrical dialkyl sulfides, simple interchange is scientifically unsound due to chain-length-dependent step changes in physicochemical and performance properties. The seven-carbon heptyl chains of 1,1'-thiobis-heptane occupy a critical threshold where sufficient hydrophobicity and organic phase affinity are achieved while maintaining synthetic accessibility and favorable solution behavior that is absent in both shorter (e.g., dibutyl, dihexyl) and longer (e.g., dioctyl, didecyl) congeners [1]. Evidence from micellization studies demonstrates that diheptyl derivatives exhibit extensive isotropic solution regions and normal micelle formation across wide concentration ranges, whereas shorter-chain analogs show different aggregation behavior and longer-chain analogs suffer from limited aqueous solubility [2]. Furthermore, the radiation chemical yield of paramagnetic centers in low-temperature radiolysis studies shows clear chain-length dependence, confirming that structural homology does not translate to functional equivalence [3].

1,1'-Thiobis-heptane Quantitative Differentiation Evidence: A Comparator-Based Procurement Guide


Physicochemical Threshold Positioning: Boiling Point, Density, and Hydrophobicity Relative to C6 and C8 Congeners

1,1'-Thiobis-heptane occupies a distinct intermediate physicochemical position between dihexyl sulfide (C12) and dioctyl sulfide (C16). Its boiling point of 298°C at 760 mmHg is approximately 21°C higher than that of dihexyl sulfide (estimated ~277°C) and approximately 22°C lower than that of dioctyl sulfide (319.6°C at 760 mmHg) . Its density of 0.84 g/cm³ is nearly identical to that of bis(2-ethylhexyl) sulfide (0.841 g/cm³), indicating comparable volumetric behavior despite chain architecture differences . Critically, the estimated logP of 7.09 positions this compound at a hydrophobic threshold that enables effective organic phase partitioning while maintaining lower viscosity than longer-chain alternatives .

Physical chemistry Solvent selection Separation science

Micellar Solution Behavior: Extensive Isotropic Phase Region Compared to Dihexyl and Dioctyl Analogs

In a homologous series study of sodium di-n-alkylsulfosuccinates, the diheptyl member exhibited fairly extensive isotropic micellar solution regions and formed normal micelles in water over a fairly wide concentration range [1]. In contrast, the dinonyl and didecyl members demonstrated limited water solubility, while the dihexyl, diheptyl, and dioctyl members possessed more favorable solution characteristics, with diheptyl occupying an optimal position for both solubility and micelle formation capability [2]. The diheptyl member also exhibited micelles that experienced more rapid growth upon increasing surfactant concentration and upon addition of salt compared to single-tailed surfactant micelles, and underwent a transition in micellar shape from spheres to ellipsoids as the micellar solubility limit was approached [3].

Surfactant science Colloid chemistry Formulation development

Radiation Stability: Chain-Length-Dependent Paramagnetic Center Yield in Low-Temperature Radiolysis

Low-temperature radiolysis studies spanning dialkyl sulfides from dimethyl through didocyl demonstrate that the yield of resultant radicals is dependent on the length of the hydrocarbon chain [1]. For diheptyl sulfide specifically, values of the radiation chemical yield of paramagnetic centers (PMC) were obtained, and the limiting yield of PMC was determined to be two times that of the molecular hydrogen yield [2]. This chain-length-dependent radical yield profile positions diheptyl sulfide at a quantifiable intermediate stability point between shorter-chain analogs (higher radical yield per unit mass due to greater sulfur atom density) and longer-chain analogs (attenuated radical yield due to hydrocarbon chain dilution effects) [3].

Radiation chemistry Materials stability Nuclear applications

Oxidative Degradation Kinetics: Alkyl Chain Length Modulation of Reaction Rate

While direct oxidation kinetic data for diheptyl sulfide itself are not available in the primary literature, second-order kinetic studies of structurally analogous dialkyl sulfides establish a clear chain-length trend. For diamyl sulfide (DAS, C10) and dipropyl sulfide (DPS, C6), oxidation by KMnO₄, NaClO, and ClO₂ under drinking water treatment conditions revealed that k values followed the order DMDS≈DEDS ≪ DPS≈DAS, with the longer-chain diamyl sulfide exhibiting oxidation kinetics comparable to dipropyl sulfide despite greater molecular weight . This trend demonstrates that the central sulfur atom characteristics, rather than side chain length, dominate oxidation rate control for C6-C10 dialkyl sulfides .

Water treatment Environmental chemistry Odor control

Synthetic Accessibility: Higher Alkyl Halide Alkylation Pathway Specific to C7-C9 Range

The alkylation route using higher alkyl halides (C7-C9) yields dialkyl sulfides that are difficult to prepare by other methods . Specifically, 1,1'-thiobis-heptane falls within this synthetic sweet spot, whereas shorter-chain analogs (C1-C6) are more readily accessible via alternative routes and longer-chain analogs (C10+) face increasing synthetic challenges and reduced yields [1]. This synthetic pathway specificity provides a manufacturing advantage for the C7-C9 range that does not extend to other homologs.

Organic synthesis Process chemistry Manufacturing

1,1'-Thiobis-heptane: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Surfactant Intermediate for Double-Tailed Amphiphile Synthesis

Based on direct head-to-head comparison evidence from Payne (1987), the diheptyl moiety in sodium di-n-alkylsulfosuccinates yields extensive isotropic micellar solution regions with normal micelle formation across wide concentration ranges, a behavior that distinguishes it from the limited-solubility dinonyl and didecyl analogs [1]. This specific solution behavior, combined with the observed spherical-to-ellipsoidal micelle shape transition upon concentration increase, makes 1,1'-thiobis-heptane a strategic precursor for synthesizing double-tailed surfactants where predictable aggregation behavior and aqueous solubility must be balanced against hydrophobicity requirements .

Specialty Lubricant Additive Feedstock with Optimized Volatility Profile

The physicochemical threshold positioning evidence demonstrates that 1,1'-thiobis-heptane's boiling point of 298°C at 760 mmHg provides an intermediate volatility profile relative to C6 and C8 congeners, as documented in comparative physical property data [1]. This specific boiling point, approximately 22°C lower than dioctyl sulfide (319.6°C), enables effective distillation-based purification while maintaining sufficient thermal stability for lubricant applications . The established use of heptyl sulfide as a raw material for lubricant synthesis further supports this application scenario, with the sulfur atom providing essential extreme-pressure additive functionality .

Radiation Environment Materials Research Component

Direct radiolysis comparison studies across the full dialkyl sulfide homologous series provide quantifiable data on the radiation chemical yield of paramagnetic centers, with diheptyl sulfide demonstrating a limiting PMC yield precisely two times that of the molecular hydrogen yield under low-temperature radiolysis conditions [1]. This chain-length-dependent radical yield behavior positions 1,1'-thiobis-heptane as a characterized reference compound for radiation chemistry studies where predictable radical generation is required, with its specific C14 chain length offering a defined intermediate point between the higher-radical-yield shorter-chain sulfides and the attenuated-radical-yield longer-chain analogs .

Organic Synthesis Building Block with Defined Synthetic Accessibility

The class-level evidence regarding synthetic accessibility via C7-C9 alkyl halide alkylation establishes 1,1'-thiobis-heptane within a defined manufacturing pathway that is less readily applicable to longer-chain homologs [1]. This synthetic positioning, combined with the compound's established role as a versatile building block for pesticides, lubricants, and plasticizers, provides procurement justification based on supply chain predictability rather than performance claims alone . The availability of detailed global market research reports further confirms the compound's commercial maturity and established distribution infrastructure .

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